molecular formula C14H12BrNO5S B2471158 3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid CAS No. 312274-98-9

3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid

Cat. No. B2471158
CAS RN: 312274-98-9
M. Wt: 386.22
InChI Key: MSNNECLBCSCZBO-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid” is a complex organic molecule. It contains a benzoic acid group, a methoxy group, a phenylsulfamoyl group, and a bromine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine atom, the phenylsulfamoyl group, and the methoxy group onto the benzoic acid backbone. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzoic acid backbone .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the bromine atom might make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfamoyl and carboxylic acid groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid and its derivatives have been extensively explored in the field of organic chemistry. Studies have demonstrated methods for synthesizing these compounds and analyzing their structural and chemical properties.

  • Synthesis of Novel Heterocycles : New heterocycles involving 3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid derivatives were synthesized and structurally elucidated, demonstrating potential pharmacological relevance. These compounds were evaluated for cytotoxicity and antimicrobial activity against various bacterial and fungal strains (Rosca, 2020).

  • Computational Analysis and Reactivity Descriptors : The structure and molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid were determined using computational methods. This study provided insights into the reactivity of the compound by analyzing descriptors like ionization energy, hardness, and electrophilicity. Solvent influence on these parameters was also studied (Yadav et al., 2022).

  • Synthesis from Vanillin : A synthesis pathway for 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin was reported. The synthesis process involved bromination, oxidation, and esterification, with product characterization through NMR and IR (Zha Hui-fang, 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future research directions would depend on the intended use of this compound. For instance, if it’s being studied for its potential use as a drug, future research might focus on investigating its biological activity, optimizing its structure for increased potency, or studying its pharmacokinetics .

properties

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO5S/c1-21-12-7-2-9(14(17)18)8-13(12)22(19,20)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNNECLBCSCZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-phenylsulfamoyl)-4-methoxy-benzoic acid

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